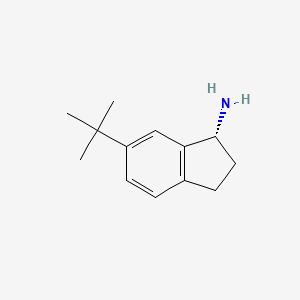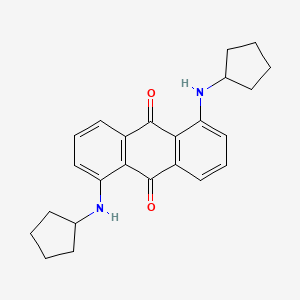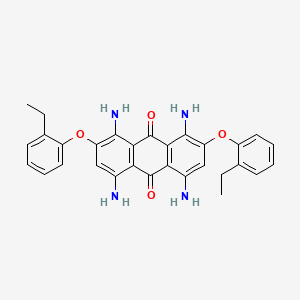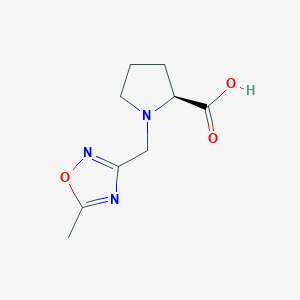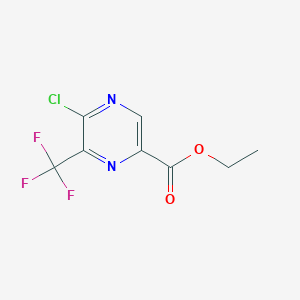
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride (LAH), or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: The major products are substituted pyrazine derivatives with various functional groups.
Oxidation Reactions: The major products are pyrazine N-oxides.
Reduction Reactions: The major products are amine-substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a drug candidate for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in the production of functional materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxamide: This compound has an amide group instead of an ester group, which may influence its biological activity and stability.
5-chloro-6-(trifluoromethyl)pyrazine-2-thiol: This compound contains a thiol group, which can form disulfide bonds and affect its chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ethyl ester group, which confer distinct chemical and biological properties that make it valuable for various applications.
Eigenschaften
Molekularformel |
C8H6ClF3N2O2 |
|---|---|
Molekulargewicht |
254.59 g/mol |
IUPAC-Name |
ethyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-7(15)4-3-13-6(9)5(14-4)8(10,11)12/h3H,2H2,1H3 |
InChI-Schlüssel |
TUOJPWHJEDDVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
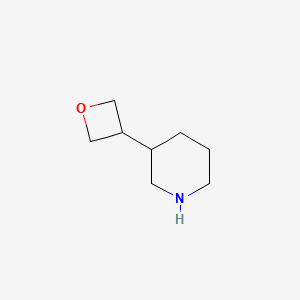
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)


